molecular formula C18H16N4O4 B2891085 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide CAS No. 946256-76-4

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide

Cat. No. B2891085
CAS RN: 946256-76-4
M. Wt: 352.35
InChI Key: ATBBYRVHUBOOEC-UHFFFAOYSA-N
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Description

“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide” is a small molecule inhibitor that has shown promise in cancer prevention and treatment. It has a molecular formula of C17H13N5O6 .


Synthesis Analysis

A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized and evaluated for their in vitro anti-HIV-1 activity . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system consisting of a pyridine ring fused with a pyrimidine ring . This core is substituted at various positions with different functional groups, including a nitrobenzamide group .

Scientific Research Applications

Molecular Complex Formation and Crystal Engineering

Research into the formation of molecular complexes with various pyridyl bases and aminobenzamides, such as N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide, can provide insights into crystal engineering. Studies have shown that these complexes can form solvates and co-crystal solvates involving specific solvent interactions and hydrogen bonding patterns, offering routes to novel solid forms of active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).

Antimicrobial and Antitumor Activity

Compounds structurally related to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds, through various structural modifications and synthesis pathways, have shown promising activities against a range of pathogens and cancer cell lines, highlighting their potential in the development of new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008).

Future Directions

The compound and its derivatives have shown promise in cancer prevention and treatment, as well as anti-HIV-1 activity . Future research could focus on further exploring these therapeutic potentials, optimizing the compound’s properties for better efficacy and safety, and investigating its mechanism of action in more detail.

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-10-6-7-21-15(8-10)19-12(3)16(18(21)24)20-17(23)13-4-5-14(22(25)26)11(2)9-13/h4-9H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBBYRVHUBOOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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